molecular formula C16H12FNO B10888922 (2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one

(2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one

Cat. No.: B10888922
M. Wt: 253.27 g/mol
InChI Key: CCULBDZISZJCRU-GDNBJRDFSA-N
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Description

(2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzylidene group attached to the indole core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one typically involves the condensation of 4-fluorobenzaldehyde with 1-methylindoline-2,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indole derivatives.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one has found applications in several areas of scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.

    Material Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one
  • (2Z)-2-(4-bromobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one
  • (2Z)-2-(4-methylbenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one

Uniqueness

Compared to its analogs, (2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one is unique due to the presence of the fluorine atom in the benzylidene group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C16H12FNO

Molecular Weight

253.27 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-1-methylindol-3-one

InChI

InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(19)15(18)10-11-6-8-12(17)9-7-11/h2-10H,1H3/b15-10-

InChI Key

CCULBDZISZJCRU-GDNBJRDFSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)F

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)F

Origin of Product

United States

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